1-(4-CHLOROPHENYL)-3-METHYL-3-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA
Overview
Description
1-(4-CHLOROPHENYL)-3-METHYL-3-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA is a complex organic compound that belongs to the class of phenylureas This compound is characterized by the presence of a chlorophenyl group, a thiophene ring, and an oxadiazole moiety, making it a unique and versatile molecule
Preparation Methods
The synthesis of 1-(4-CHLOROPHENYL)-3-METHYL-3-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA involves several steps. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of acid hydrazide or hydrazine with carboxylic acids or acid chlorides, followed by cyclization using cyclizing agents such as phosphorus oxychloride or thionyl chloride.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling with Chlorophenyl and Methyl Groups: The final step involves coupling the synthesized oxadiazole and thiophene rings with the chlorophenyl and methyl groups to form the desired compound.
Chemical Reactions Analysis
1-(4-CHLOROPHENYL)-3-METHYL-3-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to amines or other reduced forms.
Cyclization: Intramolecular cyclization reactions can lead to the formation of new ring structures, enhancing the compound’s complexity.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-CHLOROPHENYL)-3-METHYL-3-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-3-METHYL-3-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways and physiological responses.
Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
1-(4-CHLOROPHENYL)-3-METHYL-3-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]urea: This compound shares a similar structure but contains a thiazole ring instead of an oxadiazole ring.
Thiophene Derivatives: Compounds containing thiophene rings, such as methiopropamine, exhibit different pharmacological properties and applications.
Phenylureas: Other phenylurea compounds, like those used in herbicides, have distinct chemical properties and uses.
The uniqueness of this compound lies in its combination of the chlorophenyl, thiophene, and oxadiazole moieties, which confer specific chemical and biological properties.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-methyl-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S/c1-20(15(21)17-11-6-4-10(16)5-7-11)9-13-18-14(19-22-13)12-3-2-8-23-12/h2-8H,9H2,1H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWACRNPXCSQOOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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